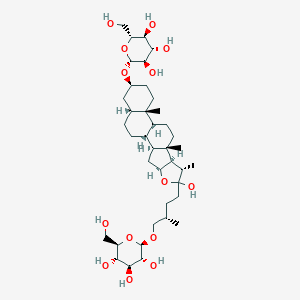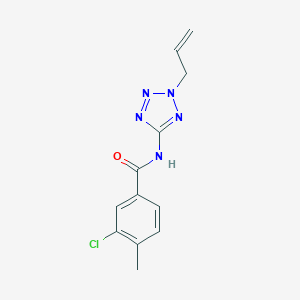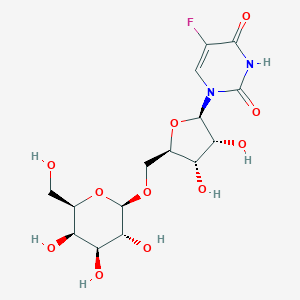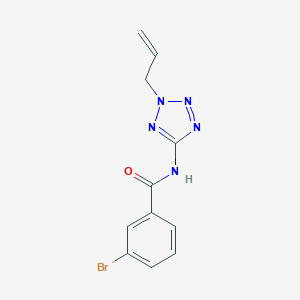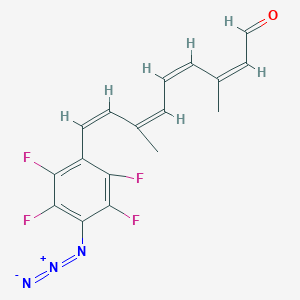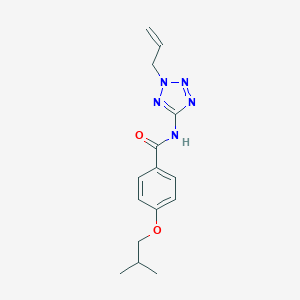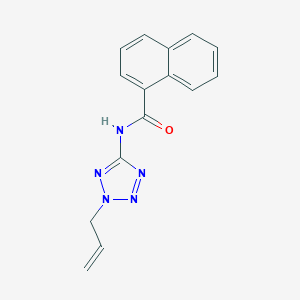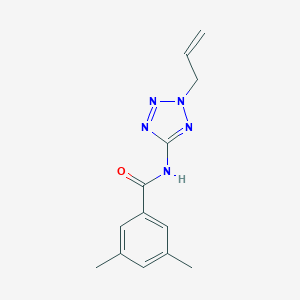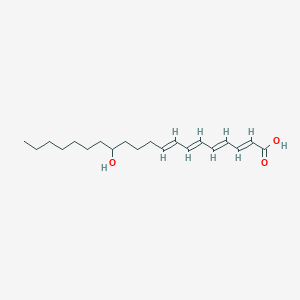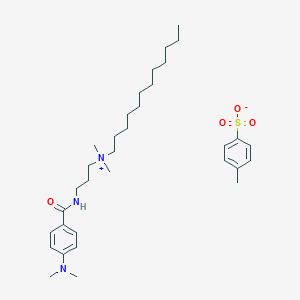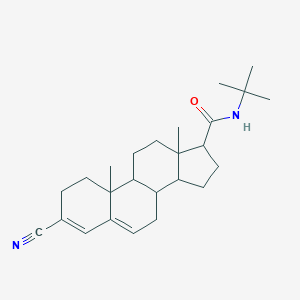
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a synthetic compound that belongs to the class of androgen receptor modulators. It is commonly known as SARMs (Selective Androgen Receptor Modulators) and is used in scientific research to study the effects of androgens on the human body. SARMs are known for their ability to selectively target the androgen receptors in the body, which makes them a promising alternative to traditional anabolic steroids.
Mechanism Of Action
The mechanism of action of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide involves binding to the androgen receptor and activating its signaling pathways. This leads to an increase in protein synthesis and anabolic activity in muscle tissue, as well as an increase in bone density. SARMs are known for their ability to selectively target the androgen receptors in specific tissues, which reduces the risk of side effects associated with traditional anabolic steroids.
Biochemical And Physiological Effects
Studies have shown that 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide can increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease. SARMs have a lower risk of side effects compared to traditional anabolic steroids, such as prostate enlargement and hair loss.
Advantages And Limitations For Lab Experiments
The advantages of using 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in lab experiments include its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a longer half-life compared to traditional anabolic steroids, which allows for less frequent dosing. However, limitations include the lack of long-term safety data and the need for further research to fully understand its potential therapeutic applications.
Future Directions
1. Further studies to evaluate the long-term safety and efficacy of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in humans.
2. Development of more potent and selective SARMs for the treatment of specific conditions.
3. Investigation of the potential use of SARMs in the treatment of age-related muscle wasting and frailty.
4. Studies to evaluate the effects of SARMs on cognitive function and mood.
5. Development of SARMs for use in veterinary medicine.
Conclusion:
In conclusion, 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a promising compound for the treatment of conditions such as osteoporosis and muscle wasting. Its high selectivity for the androgen receptor and lower risk of side effects compared to traditional anabolic steroids make it an attractive alternative. However, further research is needed to fully understand its potential therapeutic applications and long-term safety.
Scientific Research Applications
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and can selectively target specific tissues, such as muscle and bone. This makes it a promising candidate for the treatment of conditions such as osteoporosis, muscle wasting, and hypogonadism.
properties
CAS RN |
151338-11-3 |
|---|---|
Product Name |
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide |
Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
N-tert-butyl-3-cyano-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C25H36N2O/c1-23(2,3)27-22(28)21-9-8-19-18-7-6-17-14-16(15-26)10-12-24(17,4)20(18)11-13-25(19,21)5/h6,14,18-21H,7-13H2,1-5H3,(H,27,28) |
InChI Key |
SWSAVZHOUMPGCF-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





